4-Acetamido-2-methylbenzonitrile
Description
Overview of Benzonitrile (B105546) Derivatives in Synthetic Chemistry and Material Science
Benzonitrile, a simple aromatic compound with the formula C₆H₅(CN), and its derivatives are versatile building blocks in organic synthesis. wikipedia.org The nitrile group can be transformed into a variety of other functional groups, including amines, amides, and carboxylic acids, making benzonitriles valuable precursors for a wide range of more complex molecules. wikipedia.org In the laboratory, benzonitrile is a useful solvent and a precursor to many derivatives. wikipedia.org
In the field of material science, benzonitrile derivatives are integral to the development of advanced materials. For instance, they are used in the creation of multifunctional materials with properties like thermally activated delayed fluorescence (TADF) and mechanofluorochromism, which have applications in organic light-emitting diodes (OLEDs). rsc.org The unique electronic properties of the benzonitrile moiety contribute to the performance of these materials. rsc.org Furthermore, the study of ionic fragmentation products of benzonitrile provides insights into the growth of polycyclic aromatic hydrocarbons, which is relevant to astrochemistry. rsc.org
Significance of Acetamido Functionality in Chemical Structures
The acetamido group, -NHC(O)CH₃, is a common functional group found in many organic molecules and plays a crucial role in determining their chemical and biological properties. Derived from acetic acid, acetamide (B32628) is the simplest amide and its derivatives have been explored in medicinal chemistry. patsnap.com The presence of the acetamido group can influence a molecule's solubility, polarity, and ability to form hydrogen bonds. patsnap.com
This functionality is a key component in a wide array of biologically active compounds. For example, N-arylamides, which contain the acetamido group, are found in numerous natural products and pharmaceuticals. mdpi.com The ability of the acetamido group to participate in hydrogen bonding and other non-covalent interactions is often critical to the biological activity of these molecules, influencing their binding to enzymes and receptors.
Contextualization of 4-Acetamido-2-methylbenzonitrile within N-Acyl Benzonitrile Class
This compound, with the chemical formula C₁₀H₁₀N₂O, is a specific member of the N-acyl benzonitrile class. uni.lu Its structure features a benzonitrile ring substituted with a methyl group at the 2-position and an acetamido group at the 4-position. This particular arrangement of functional groups imparts a unique set of properties to the molecule.
The synthesis of this compound can be achieved through methods such as the N-acetylation of 4-amino-2-methylbenzonitrile (B189046). sigmaaldrich.com It serves as an intermediate in the preparation of other chemical compounds. The presence of the nitrile, acetamido, and methyl groups on the aromatic ring provides multiple sites for further chemical modification, making it a versatile scaffold for the synthesis of more complex molecules.
Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| Melting Point | 161-164 °C |
| CAS Number | 321162-59-8 |
This data is compiled from available chemical information. sigmaaldrich.com
Synthetic Routes for this compound
The synthesis of this compound, also known as N-(4-cyano-3-methylphenyl)acetamide, is predominantly achieved through the acetylation of 4-amino-2-methylbenzonitrile. sigmaaldrich.com This transformation is a key step in the preparation of this compound and has been the subject of studies aimed at improving its efficiency and environmental footprint.
N-Acetylation of 4-Amino-2-methylbenzonitrile
The direct acetylation of the amino group on the 4-amino-2-methylbenzonitrile ring is a common and straightforward method for the synthesis of this compound.
A notable advancement in the synthesis of this compound is the use of solvent-free N-acetylation of 4-amino-2-methylbenzonitrile in the presence of a solid acid catalyst. sigmaaldrich.com This method offers a greener alternative to traditional acetylation reactions that often rely on volatile and hazardous solvents. The use of a solid acid catalyst simplifies the purification process, as the catalyst can be easily separated from the reaction mixture by filtration. Modified mesoporous aluminophosphate has been identified as an efficient solid acid catalyst for this type of transformation.
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing waste and energy consumption. Key parameters that are often optimized include temperature, reaction time, and the choice of catalyst and solvent. researchgate.netnih.gov While solvent-free methods are preferred, in cases where a solvent is necessary, the selection is critical. For instance, in related syntheses, ethanol (B145695) has been shown to be an effective solvent. researchgate.net The ideal temperature is also a critical factor; for many reactions, conducting them at reflux temperature provides the best balance between reaction rate and yield. researchgate.net The development of comprehensive tools, such as spreadsheets for analyzing reaction kinetics, can aid in the in silico exploration of new reaction conditions to predict product conversion and green chemistry metrics before performing experiments. nih.gov
Alternative Synthetic Pathways and Precursors
While N-acetylation of 4-amino-2-methylbenzonitrile is a primary route, the exploration of alternative pathways and precursors is essential for versatile and robust manufacturing processes.
The synthesis of this compound fundamentally relies on the availability of its precursor, 4-amino-2-methylbenzonitrile. The methods for preparing this precursor are therefore of significant interest.
The synthesis of related methylbenzonitrile intermediates provides valuable insights into the chemical transformations that can be applied to this class of compounds.
4-fluoro-2-methylbenzonitrile (B118529): Several synthetic routes for 4-fluoro-2-methylbenzonitrile have been developed. google.comwipo.int One common method involves the reaction of 2-bromo-5-fluorotoluene (B1266450) with copper(I) cyanide. google.com Another approach starts from 4-fluoro-2-methylbenzaldehyde, which is converted to 4-fluoro-2-methylbenzaldoxime and subsequently dehydrated to the nitrile using reagents like phosphorus pentoxide or sodium bisulfate monohydrate. google.com This latter method is considered more commercially friendly as it avoids the use of toxic cyanides and difficult-to-handle bromo intermediates. google.com A process involving the reaction of 4-bromo-3-fluorotoluene (B33196) with zinc cyanide and a palladium catalyst has also been reported.
Interactive Data Table: Synthesis of 4-fluoro-2-methylbenzonitrile
| Starting Material | Reagents | Catalyst | Solvent | Temperature | Key Features | Reference |
| 2-bromo-5-fluorotoluene | Copper(I) cyanide | - | N,N-dimethylformamide | 152-155°C | Avoids bromo intermediates that are lachrymatory. | google.com |
| 4-fluoro-2-methylbenzaldehyde | Hydroxylamine (B1172632), Sodium bisulphate monohydrate | - | Ethanol, Toluene (B28343) | 20-25°C then 110-115°C | Avoids toxic cyanides. | google.com |
| 4-bromo-3-fluorotoluene | Zn(CN)2 | Pd(PPh3)4 | DMF | 100°C | Utilizes a palladium-catalyzed cyanation. |
4-bromo-3-methylbenzonitrile: The synthesis of bromo-substituted benzonitriles often involves the transformation of a corresponding aldehyde or the direct bromination of a benzonitrile derivative. For example, 4-bromobenzonitrile (B114466) can be prepared from 4-bromobenzaldehyde (B125591) by reacting it with hydroxylamine hydrochloride in dimethylsulfoxide. prepchem.com The synthesis of more complex derivatives, such as 4-bromo-3-(hydroxymethyl)benzonitrile, can be achieved by the reduction of the corresponding formylbenzonitrile using a reducing agent like sodium borohydride (B1222165) in methanol. chemicalbook.com
Interactive Data Table: Synthesis of Related Bromo-benzonitriles
| Target Compound | Starting Material | Reagents | Solvent | Yield | Reference |
| 4-bromobenzonitrile | 4-bromobenzaldehyde | Hydroxylamine hydrochloride | Dimethylsulfoxide | 99% | prepchem.com |
| 4-bromo-3-(hydroxymethyl)benzonitrile | 4-bromo-3-formylbenzonitrile | Sodium borohydride | Methanol | 90% | chemicalbook.com |
An in-depth analysis of the chemical compound this compound reveals complex synthetic pathways and a versatile scaffold for creating novel derivatives. This article explores specific synthetic methodologies relevant to its structure and delves into its chemical transformations, including hydrolysis and the development of advanced core structures for medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-cyano-3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-5-10(12-8(2)13)4-3-9(7)6-11/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCREJLHAPEANJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372027 | |
| Record name | 4-Acetamido-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321162-59-8 | |
| Record name | 4-Acetamido-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Functional Group Interconversions and Cyclization Reactions
The nitrile and acetamido groups of this compound are key to its synthetic utility, enabling a range of functional group interconversions and subsequent cyclization reactions to form various heterocyclic systems.
The strategic placement of functional groups on the this compound framework facilitates the construction of fused heterocyclic systems, which are often associated with enhanced biological activity.
The 1,2,4-triazole (B32235) moiety is a prominent feature in many clinically used drugs and is a key target in drug discovery. The synthesis of 1,2,4-triazole derivatives from nitrile-containing precursors is a well-established strategy in medicinal chemistry. General methods for the synthesis of 1,2,4-triazoles often involve the reaction of nitriles with hydrazine (B178648) derivatives to form amidrazones, which then undergo cyclization. organic-chemistry.orgisres.org
One common approach involves the initial conversion of the nitrile group of this compound to a thioamide, followed by reaction with a hydrazide to form a key intermediate. This intermediate can then be cyclized to the desired 1,2,4-triazole. Alternatively, direct reaction with hydrazine hydrate (B1144303) can yield a hydrazide intermediate, which can be further elaborated. nih.gov
A series of novel N-substituted-3-mercapto-1,2,4-triazoles, along with their corresponding triazolothiadiazines and triazolothiadiazoles, were synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. nih.gov Several of these compounds demonstrated significant cytotoxicity against the tested cell lines, with one derivative showing a potent effect against a gastric cancer cell line. nih.gov
The core structure of this compound can be derivatized in numerous ways to explore its pharmacological potential. The acetamido group, for instance, can be hydrolyzed to the corresponding amine, which can then be acylated with various carboxylic acids to introduce a wide range of substituents. nih.gov This approach allows for the systematic investigation of structure-activity relationships.
For example, a series of thiazole-(benz)azole derivatives were synthesized from an acetamide (B32628) precursor and evaluated for their anticancer activity. nih.gov The study revealed that compounds bearing 5-chloro and 5-methylbenzimidazole (B147155) moieties exhibited significant anticancer effects and had the potential to induce apoptosis in tumor cells. nih.gov
Furthermore, the nitrile group can serve as a precursor for other functional groups, such as tetrazoles, which are also important in medicinal chemistry. The reaction of nitriles with sodium azide (B81097) is a common method for the synthesis of tetrazole derivatives. researchgate.net
The derivatization of acetamide-containing compounds is a broad field of study. For instance, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was achieved through a two-step process involving the activation of 2-(thiophen-2-yl)acetic acid to its acid chloride, followed by reaction with 2-aminothiophene-3-carbonitrile. nih.gov Similarly, a pyrazolone-thiadiazole hybrid molecule was synthesized from a 2-chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide precursor. mdpi.com These examples highlight the versatility of the acetamide group in the synthesis of complex molecules for pharmacological evaluation.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 321162-59-8 | sigmaaldrich.com |
| Molecular Formula | C₁₀H₁₀N₂O | sigmaaldrich.com |
| Molecular Weight | 174.20 g/mol | sigmaaldrich.com |
| Melting Point | 161-164 °C | sigmaaldrich.com |
| Assay | 97% | sigmaaldrich.com |
| InChI | 1S/C10H10N2O/c1-7-5-10(12-8(2)13)4-3-9(7)6-11/h3-5H,1-2H3,(H,12,13) | sigmaaldrich.com |
| InChI Key | SRCREJLHAPEANJ-UHFFFAOYSA-N | sigmaaldrich.com |
| SMILES String | CC(=O)Nc1ccc(C#N)c(C)c1 | sigmaaldrich.com |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.
Proton NMR (¹H NMR) for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy provides critical information about the number and types of hydrogen atoms in a molecule. The spectrum of 4-Acetamido-2-methylbenzonitrile is expected to display distinct signals corresponding to each unique proton environment.
The aromatic region would likely show three signals for the protons on the benzene (B151609) ring. The proton at position 3, being ortho to both the methyl and cyano groups, would appear as a singlet. The protons at positions 5 and 6 would likely appear as doublets due to coupling with each other. The acetamido group would contribute two singlets: one for the methyl protons and another for the amide proton (NH). The methyl group attached to the benzene ring would also produce a singlet.
Based on analysis of similar structures, the expected chemical shifts (δ) are detailed in the table below.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic H (position 3) | ~ 7.5 | Singlet |
| Aromatic H (position 5) | ~ 7.4 | Doublet |
| Aromatic H (position 6) | ~ 7.6 | Doublet |
| NH (Amide) | ~ 8.0-9.0 (broad) | Singlet |
| CH₃ (Acetamido) | ~ 2.1 | Singlet |
| CH₃ (Ring) | ~ 2.4 | Singlet |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation
Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The spectrum is anticipated to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The nitrile carbon is expected to appear in the 115-120 ppm range, while the carbonyl carbon of the acetamido group would be found significantly downfield, typically around 168-170 ppm. The aromatic carbons will have chemical shifts in the range of 110-145 ppm, with their exact positions influenced by the attached functional groups. The two methyl carbons will appear in the upfield region of the spectrum.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C (Cyano) | ~ 118 |
| C (Carbonyl) | ~ 169 |
| C1 (C-CN) | ~ 105 |
| C2 (C-CH₃) | ~ 142 |
| C3 | ~ 134 |
| C4 (C-NH) | ~ 140 |
| C5 | ~ 120 |
| C6 | ~ 132 |
| CH₃ (Acetamido) | ~ 24 |
| CH₃ (Ring) | ~ 20 |
Note: These are estimated chemical shifts based on additive rules and data from similar compounds.
2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, a cross-peak between the aromatic protons at positions 5 and 6 would be expected, confirming their adjacent relationship.
HMQC (Heteronuclear Multiple Quantum Coherence): This spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively assign the protonated aromatic carbons and the methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the entire molecular structure. Key expected correlations would include the amide proton to the carbonyl carbon and the aromatic carbon at position 4, and the methyl protons of the acetamido group to the carbonyl carbon. The protons of the ring-bound methyl group would show a correlation to C1, C2, and C3 of the aromatic ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can offer clues to the structure through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The monoisotopic mass of this compound (C₁₀H₁₀N₂O) is 174.0793 g/mol . HRMS is expected to yield a value very close to this calculated exact mass, confirming the molecular formula. Predicted adducts are commonly observed in electrospray ionization (ESI) mass spectrometry.
| Adduct | Predicted m/z |
| [M+H]⁺ | 175.0866 |
| [M+Na]⁺ | 197.0685 |
Fragmentation Patterns and Structural Information
In mass spectrometry, molecules can break apart into smaller, charged fragments. The pattern of these fragments is often unique to a specific compound and can be used to confirm its structure. For this compound, some likely fragmentation pathways under electron ionization (EI) would include:
Loss of a ketene (B1206846) molecule (CH₂=C=O): A common fragmentation for N-acetylated anilines, which would result in a fragment ion corresponding to 4-amino-2-methylbenzonitrile (B189046).
Loss of a methyl radical (•CH₃): Cleavage of the acetyl methyl group to form an [M-15]⁺ ion.
Cleavage of the C-N bond: Fragmentation of the amide bond can also occur.
Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.
The structure of this compound contains two key functional groups that give rise to distinct and identifiable peaks in an IR spectrum: the nitrile group (-C≡N) and the acetamide (B32628) group (-NH-CO-CH₃).
Nitrile Group (C≡N): The stretching vibration of the carbon-nitrogen triple bond is a sharp and typically medium-intensity absorption in the range of 2260-2200 cm⁻¹. libretexts.org This peak is highly characteristic and a clear indicator of the presence of a nitrile functionality.
Acetamide Group: This group gives rise to several characteristic absorptions:
N-H Stretch: The stretching vibration of the N-H bond in a secondary amide appears as a single, sharp peak of moderate intensity around 3300-3500 cm⁻¹. fiveable.me
C=O Stretch (Amide I band): The carbonyl stretch is one of the most prominent absorptions in the IR spectrum, appearing as a strong, sharp peak typically between 1680-1630 cm⁻¹. libretexts.orgfiveable.me
N-H Bend (Amide II band): This bending vibration occurs in the region of 1570-1515 cm⁻¹ and is generally strong.
The following table summarizes the expected IR absorption regions for the primary functional groups in this compound.
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| Nitrile | C≡N Stretch | 2260 - 2200 | Medium, Sharp |
| Secondary Amide | N-H Stretch | 3300 - 3500 | Moderate, Sharp |
| Secondary Amide | C=O Stretch (Amide I) | 1680 - 1630 | Strong, Sharp |
| Secondary Amide | N-H Bend (Amide II) | 1570 - 1515 | Strong |
| Data compiled from general spectroscopic information. libretexts.orgfiveable.me |
IR spectroscopy is a valuable tool for monitoring the progress of a chemical synthesis in real-time. pressbooks.pub For instance, in a reaction to synthesize this compound from a precursor such as 4-amino-2-methylbenzonitrile, a chemist could monitor the disappearance of the characteristic N-H stretching bands of the primary amine (typically two peaks) and the appearance of the single N-H stretch of the secondary amide and the strong C=O carbonyl peak. pressbooks.pub Once the reaction is complete, the IR spectrum of the purified product can be used for confirmation. The presence of strong, sharp peaks in the expected regions for both the nitrile and the acetamide groups, alongside the absence of peaks from starting materials, provides strong evidence that the desired product has been successfully synthesized. nih.govpressbooks.pub
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the pattern of diffracted X-rays that pass through a single crystal, it is possible to map the electron density and thereby determine atomic positions, bond lengths, and bond angles with high precision. nih.gov
The data from an XRD analysis also reveals how molecules pack together in the crystal lattice, which is governed by intermolecular interactions. soton.ac.uk For this compound, the key functional groups would be expected to dictate the crystal packing.
Hydrogen Bonding: The acetamide group is a prime site for hydrogen bonding. A strong intermolecular hydrogen bond would be expected between the amide N-H group (as the donor) of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule (as the acceptor). This N-H···O interaction is a common and robust motif in the crystal structures of amides. researchgate.net
Other Interactions: Weaker interactions, such as C-H···N or C-H···O hydrogen bonds, may also play a role in the final packing arrangement, connecting molecules into a three-dimensional supramolecular architecture. nih.govmdpi.com
Understanding these interactions is fundamental in the field of crystal engineering, as they influence critical physical properties of the solid material, including melting point, solubility, and stability. soton.ac.uk
Application of Spectroscopic Techniques in Impurity Profiling
Impurity profiling is a critical aspect of chemical analysis, particularly in the synthesis of active pharmaceutical ingredients and other fine chemicals. It involves the identification, quantification, and characterization of unwanted substances that may be present in a final product. The manufacturing process of this compound can inadvertently lead to the formation of process-related impurities, which may arise from unreacted starting materials, by-products of side reactions, or degradation of the target compound.
The primary synthetic route to this compound involves the N-acetylation of 4-amino-2-methylbenzonitrile. sigmaaldrich.com This common synthetic transformation, while generally efficient, can lead to specific process-related impurities. The most probable impurities are the unreacted starting material and products of hydrolysis.
A key process-related impurity is the starting material, 4-amino-2-methylbenzonitrile . Its presence in the final product typically indicates an incomplete reaction. Another potential impurity is 4-acetamido-2-methylbenzoic acid , which can be formed through the hydrolysis of the nitrile functional group under certain reaction or work-up conditions.
The identification and characterization of these impurities are typically achieved using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is often employed to separate the impurities from the main compound, with subsequent identification by techniques such as mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Potential Process-Related Impurities in the Synthesis of this compound
| Compound Name | Structure | Origin |
| 4-amino-2-methylbenzonitrile | ![]() | Unreacted starting material |
| 4-acetamido-2-methylbenzoic acid | ![]() | Hydrolysis of the nitrile group |
Note: The images in the table are illustrative and represent the chemical structures of the named compounds.
Spectroscopic analysis provides definitive structural confirmation of these impurities. For instance, the mass spectrum of 4-amino-2-methylbenzonitrile would show a molecular ion peak corresponding to its molecular weight, distinguishing it from the parent compound. Similarly, ¹H NMR spectroscopy can readily differentiate between the compounds based on the chemical shifts and integration of the aromatic protons and the presence or absence of the acetyl group's methyl protons.
The detection and quantification of impurities at trace levels are crucial for quality control. Regulatory guidelines often require that any impurity present above a certain threshold be identified and characterized. Modern analytical techniques offer the sensitivity needed to perform such trace analysis.
Techniques like HPLC coupled with mass spectrometry (HPLC-MS) are particularly powerful for trace analysis. HPLC provides the high-resolution separation of components in a mixture, while the mass spectrometer offers highly sensitive and specific detection. By operating the mass spectrometer in selected ion monitoring (SIM) mode, it is possible to target and quantify known impurities with a high degree of accuracy, even at parts-per-million (ppm) levels.
Gas chromatography-mass spectrometry (GC-MS) can also be a valuable tool, especially for volatile impurities that might be present in the starting materials or solvents used in the synthesis.
Table 2: Spectroscopic Data for Identification of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (indicative) | Key IR Absorptions (cm⁻¹) |
| This compound | C₁₀H₁₀N₂O | 174.20 sigmaaldrich.com | δ ~2.2 (s, 3H, Ar-CH₃), δ ~2.1 (s, 3H, COCH₃), δ ~7.5-7.8 (m, 3H, Ar-H) | ~3300 (N-H stretch), ~2230 (C≡N stretch), ~1670 (C=O stretch) |
| 4-amino-2-methylbenzonitrile | C₈H₈N₂ | 132.16 | δ ~2.1 (s, 3H, Ar-CH₃), δ ~4.0 (br s, 2H, NH₂), δ ~6.5-7.3 (m, 3H, Ar-H) | ~3400 & ~3300 (N-H stretches), ~2220 (C≡N stretch) |
| 4-acetamido-2-methylbenzoic acid | C₁₀H₁₁NO₃ | 193.19 | δ ~2.2 (s, 3H, Ar-CH₃), δ ~2.1 (s, 3H, COCH₃), δ ~7.6-8.0 (m, 3H, Ar-H), δ ~12.5 (br s, 1H, COOH) | ~3300 (N-H stretch), ~3000-2500 (O-H stretch), ~1700 (C=O stretch, acid), ~1670 (C=O stretch, amide) |
The data presented in this table are typical expected values and can be used as a reference in the analysis of synthesized this compound for the presence of these specific impurities. The precise spectroscopic values would be determined experimentally for each batch.
Computational Chemistry and Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been pivotal in understanding the intrinsic properties of 4-Acetamido-2-methylbenzonitrile. nih.gov These methods solve the Kohn-Sham equations to a high degree of accuracy, enabling the reconstruction of electronic structures and providing a theoretical foundation for optimizing chemical systems. nih.gov
Density Functional Theory (DFT) is a widely used computational method in modern medicinal chemistry to predict the three-dimensional electronic structures of molecules and compute their ground state energies. jmchemsci.com For derivatives of acetamide (B32628), DFT has been employed to study their local reactivity, which can be crucial for understanding their potential as drugs. nih.govresearchgate.net The analysis of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the charge density distributions that may be related to biological activity. jmchemsci.com
Studies on similar molecules, like 4-methoxybenzonitrile, have utilized DFT to investigate geometries, electronic structures, and other properties. researchgate.netsemanticscholar.org These calculations help in understanding the interfacial electron transfer processes, which are important in applications like dye-sensitized solar cells. researchgate.netsemanticscholar.org The optimized geometry of such molecules can be determined, and parameters like bond lengths and angles can be compared with similar known structures. semanticscholar.org
The application of DFT extends to analyzing molecular-level descriptors, including molecular orbital energy levels and atomic charge distributions, which are critical for identifying reactive sites and assessing the stability of different molecular states. nih.gov
Theoretical calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to validate the computational models.
Infrared (IR) Vibrational Frequencies: Anharmonic vibrational frequency analyses using DFT can estimate isotope spectral shifts and help in the interpretation of experimental IR spectra. nih.gov For instance, in acetonitrile (B52724) and its isotopologues, DFT calculations have been used to understand the coupling between different vibrational modes. nih.gov The region between 1450 cm⁻¹ and 600 cm⁻¹ in an IR spectrum is often referred to as the fingerprint region due to its complexity and unique patterns for each molecule. msu.edu The group frequency region, from 4000 cm⁻¹ to 1450 cm⁻¹, typically shows stretching vibrations of diatomic units. msu.edu For aromatic compounds, C-H stretching vibrations are usually observed in the 3100-3000 cm⁻¹ range. vscht.cz The carbonyl (C=O) stretch of an amide is a characteristic absorption.
NMR Chemical Shifts: Calculated NMR spectra using software like Gaussian are based on static, geometry-optimized conformations. nih.gov This means that chemically equivalent protons in a dynamic solution may have different calculated chemical shifts in the static model due to their distinct environments. nih.gov While this can lead to more complex predicted spectra than what is observed experimentally, it provides detailed information about the shielding of individual atoms within the molecule. nih.gov
A general table of predicted IR absorption frequencies for functional groups relevant to this compound is provided below.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Amide) | 3500-3300 |
| C-H Stretch (Aromatic) | 3100-3000 vscht.cz |
| C-H Stretch (Alkyl) | 3000-2850 |
| C≡N Stretch (Nitrile) | 2260-2220 |
| C=O Stretch (Amide) | 1680-1630 |
| C=C Stretch (Aromatic) | 1600-1450 |
This table provides general ranges and specific values can vary based on the molecular environment.
Conformational analysis is the study of the energetics of different spatial arrangements of atoms in a molecule, known as rotamers. lumenlearning.com This analysis is crucial for understanding the stability of different isomers by considering the spatial orientation and through-space interactions of substituents. lumenlearning.com The goal is to identify the most stable conformations, which correspond to energy minima on the potential energy surface. libretexts.org
For any given molecule, staggered conformations are generally more stable (lower in energy) than eclipsed conformations due to torsional strain, which is the repulsion between electron clouds in adjacent bonds. libretexts.org The energy difference between these conformations represents a barrier to rotation around single bonds. libretexts.org While at room temperature, most molecules have enough kinetic energy to overcome these barriers, the population of each conformer at any given moment is determined by its relative stability. libretexts.org For more complex molecules, the interactions between larger substituent groups (steric hindrance) also play a significant role in determining the most stable conformation. lumenlearning.com
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a large molecule, such as a protein. jmchemsci.com These methods are fundamental in drug discovery and design. frontiersin.org
Molecular docking aims to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. frontiersin.org This is followed by molecular dynamics (MD) simulations, which provide a detailed view of the dynamic evolution of the ligand-protein complex over time, confirming the stability of the binding. nih.gov
For derivatives of acetamide, docking studies have been performed to understand their interactions with biological targets. For instance, studies on acetamide derivatives as potential anti-HIV drugs have investigated their binding to the reverse transcriptase enzyme. nih.govresearchgate.net Similarly, research on other compounds has explored their binding to proteins like serum albumin and various receptor kinases. nih.govresearchgate.net These studies help to elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov
A primary goal of molecular docking is to predict the binding affinity between a ligand and a protein, which is crucial for drug development. jmchemsci.com The docking score is a measure of this predicted affinity. mdpi.com By comparing the docking scores of different compounds, researchers can rank their potential effectiveness and suggest candidates for further development. nih.gov
Molecular dynamics simulations can further refine these predictions by calculating the binding free energy, which provides a more accurate measure of binding affinity. mdpi.com These simulations also reveal the mode of action by showing how the ligand affects the protein's conformation and dynamics upon binding. frontiersin.org This "conformational selection" model suggests that a ligand may bind to and stabilize a specific pre-existing conformation of the protein. frontiersin.org
Below is a table summarizing the types of computational studies and their applications.
| Computational Method | Application | Key Insights |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis | Bond lengths, bond angles, molecular orbital energies, charge distribution nih.govjmchemsci.comsemanticscholar.org |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis and IR spectra | Spectroscopic parameters, understanding electronic transitions researchgate.netsemanticscholar.org |
| Conformational Analysis | Identification of stable molecular structures | Energy minima, rotational barriers, preferred spatial arrangements lumenlearning.comlibretexts.org |
| Molecular Docking | Prediction of ligand-protein binding | Binding poses, docking scores, identification of key interactions jmchemsci.comfrontiersin.orgnih.gov |
| Molecular Dynamics (MD) | Simulation of molecular motion over time | Stability of complexes, binding free energies, conformational changes frontiersin.orgnih.govmdpi.com |
Structure-Activity Relationship (SAR) Studies using Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are extensively used to build predictive SAR models.
The correlation of computational descriptors with biological activity is a cornerstone of quantitative structure-activity relationship (QSAR) studies. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, quantum-chemical, and electrostatic properties.
No published QSAR studies were found for this compound that correlate its computational descriptors with a specific biological activity. A hypothetical QSAR study would involve calculating a range of descriptors for this compound and its analogs and then using statistical methods to build a mathematical model that links these descriptors to their measured biological effects.
Table 1: Examples of Computational Descriptors
| Descriptor Class | Examples |
| Constitutional | Molecular Weight, Number of Atoms, Number of Rings |
| Topological | Connectivity Indices, Wiener Index |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment |
| Electrostatic | Partial Charges on Atoms |
This table presents examples of descriptor classes that would be relevant in a QSAR study.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This is often followed by lead optimization, where the identified "hits" are chemically modified to improve their potency, selectivity, and pharmacokinetic properties.
There is no evidence in the scientific literature of this compound being used as a query molecule or a hit compound in virtual screening or lead optimization campaigns. If this compound were to be used as a starting point, virtual screening could identify commercially available or synthetically accessible molecules with similar features. Subsequently, lead optimization studies would involve computational modeling to predict how structural modifications to the 4-acetamido, 2-methyl, or benzonitrile (B105546) moieties might enhance its interaction with a specific biological target.
Medicinal Chemistry and Pharmacological Investigations of Derivatives
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of 4-Acetamido-2-methylbenzonitrile, these studies have provided valuable insights into how different substituents and structural modifications influence their therapeutic efficacy.
The biological activity of this compound derivatives can be significantly altered by the introduction of various substituents. For instance, in a series of manzamine analogues, which share structural similarities, modifications such as N-alkylation were found to decrease antineuroinflammatory activity, suggesting that a free NH group is important for this particular biological effect. nih.gov Conversely, modifications to a carbonyl group in other analogues led to a significant increase in potency. nih.gov
In the context of anticancer activity, the presence of specific functional groups on the benzonitrile (B105546) or related scaffolds has been shown to be critical. For example, in a series of 4-stilbenylamino quinazoline (B50416) derivatives, the introduction of fluorine and trifluoromethyl groups on the stilbene (B7821643) moiety enhanced their antiproliferative activity. mdpi.com This suggests that electron-withdrawing groups can play a key role in the compound's interaction with its biological target. Similarly, in a series of pyrimidine-based derivatives, varying the functional groups on an aromatic ring, including both electron-donating and electron-accepting groups, was a strategy to optimize activity against the MARK4 enzyme. frontiersin.org
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For derivatives related to this compound, several key pharmacophoric features have been identified.
The methylbenzonitrile moiety itself is considered an advantageous scaffold for potent dual A2A/A2B adenosine (B11128) receptor antagonists. nih.gov Molecular docking studies have shown that the methylbenzonitrile structure can fit into the binding pocket of the A2B receptor, with the cyano group forming a polar interaction with an asparagine residue. nih.gov This highlights the importance of the benzonitrile group for inhibitory activity.
Biological Activity Evaluation (for derivatives)
Derivatives of this compound have been evaluated for various biological activities, with a significant focus on their potential as anticancer agents.
A number of derivatives have demonstrated significant anticancer activity against various cancer cell lines. For example, a series of novel thiazole-(benz)azole derivatives were synthesized and evaluated for their anticancer effects against A549 (non-small cell lung cancer) and C6 (glioma) tumor cell lines. nih.gov Two compounds in this series, carrying 5-chloro and 5-methylbenzimidazole (B147155) groups, showed significant anticancer activity. nih.gov
In another study, new 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines were synthesized and showed high activity against several cancer cell lines, including the leukemic cell lines K562 and HL-60, as well as the renal carcinoma cell line OKP-GS. nih.gov Furthermore, some hydrazone derivatives incorporating a 4-methylsulfonylbenzene scaffold have exhibited potent antitumor activity against a panel of 59 cancer cell lines. nih.gov
Below is a table summarizing the anticancer activity of selected derivatives against various cell lines.
| Derivative Class | Cell Line(s) | Observed Effect | Reference |
| Thiazole-(benz)azole derivatives | A549, C6 | Significant anticancer activity | nih.gov |
| 4-Methylbenzamide-purine derivatives | K562, HL-60, OKP-GS | High inhibitory activity | nih.gov |
| Hydrazone derivatives with 4-methylsulfonylbenzene | 59 human cancer cell lines | Potent antitumor activity | nih.gov |
| 4-Stilbenylamino quinazoline derivatives | A431, A549, BGC-823 | More potent activity than gefitinib | mdpi.com |
| Indazole derivatives | 4T1 (breast cancer) | Potent growth inhibitory activity | researchgate.net |
The primary method for evaluating the anticancer potential of these derivatives is through in vitro cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability. scielo.brscielo.br This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
In the evaluation of novel bis-benzimidazole derivatives, an MTT assay was used to screen for cytotoxicity against several human cancer cell lines, including breast (MDA-MB-453, MDA-MB-468) and lung (NCI-H522, NCI-H23) cancer lines. scholarsresearchlibrary.com The results of such assays are typically reported as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth. For instance, in a study of 4-methylbenzamide derivatives, the IC50 values for the most promising compounds were in the low micromolar range against leukemic cell lines. nih.gov
The following table provides examples of IC50 values obtained from MTT or similar cytotoxicity assays for various derivatives.
| Derivative | Cell Line | IC50 (µM) | Reference |
| Compound 7 (4-Methylbenzamide-purine) | K562 | 2.27 | nih.gov |
| Compound 10 (4-Methylbenzamide-purine) | HL-60 | 1.52 | nih.gov |
| Compound 20 (Hydrazone derivative) | Mean GI50 | 0.26 | nih.gov |
| Compound 2f (Indazole derivative) | Various | 0.23-1.15 | researchgate.net |
The anticancer activity of these derivatives is often attributed to their ability to interfere with specific cellular pathways or inhibit key enzymes involved in cancer progression. One such target is the Microtubule Affinity-Regulating Kinase 4 (MARK4), a serine/threonine kinase that is overexpressed in several types of cancer. alzdiscovery.orgresearchgate.net Inhibition of MARK4 can lead to the suppression of tumor cell growth. nih.govmerckmillipore.com
Molecular dynamics simulations and fluorescence binding studies have been used to understand how inhibitors bind to MARK4. nih.govmerckmillipore.com These studies have shown that inhibitors can form stable complexes within the kinase domain of MARK4, thereby inhibiting its activity. nih.govmerckmillipore.com The inhibition of MARK4 is a promising therapeutic strategy for various cancers. alzdiscovery.orgresearchgate.net
Another important mechanism of anticancer action is the induction of apoptosis, or programmed cell death. nih.gov Many anticancer agents exert their effects by triggering this process. For example, some thiazole-(benz)azole derivatives have been shown to direct tumor cells toward the apoptotic pathway. nih.gov This can be assessed by methods such as acridine (B1665455) orange/ethidium bromide staining and analysis of caspase-3 activation. nih.gov Similarly, some indazole derivatives have been found to promote apoptosis in breast cancer cells, which was associated with the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. researchgate.net
Furthermore, some derivatives have been designed to target other key players in cancer development, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is critical for angiogenesis. nih.gov Inhibition of VEGFR-2 can suppress tumor propagation. nih.gov
Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)
Derivatives of this compound have been the subject of numerous studies to evaluate their potential as antimicrobial agents. These investigations have explored their efficacy against a wide range of pathogenic bacteria, fungi, and viruses.
The antimicrobial potential of acetamide (B32628) and benzonitrile derivatives has been demonstrated against various microbial species. For instance, a series of 2-(p-substituted phenyl)-5-[(4-substituted piperazin-l-yl)acetamido]-benzoxazoles, which share the acetamido functional group, were synthesized and showed a broad spectrum of antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 32-1024 μg/ml. nih.gov Although these compounds were generally less potent than standard drugs against common pathogens, they exhibited comparable activity against drug-resistant isolates. nih.gov
In another study, novel acetamide derivatives of 2-mercaptobenzothiazole (B37678) displayed significant antibacterial activity. nih.gov Specifically, compounds 2b, 2c, and 2i in the study demonstrated promising activity against all tested bacterial strains, with compound 2i showing the highest level of antibacterial action. nih.gov Furthermore, N-substituted benzimidazole (B57391) derivatives, which incorporate an acetamide linkage, have also been evaluated. Among these, compounds 4 and 5d were found to be potent against Bacillus thuringiensis and Candida albicans, and moderately active against Escherichia coli. nih.gov
The following table summarizes the antimicrobial activities of some acetamide derivatives against various microbial strains:
| Derivative Class | Microbial Strain | Activity | Reference |
| 2-(p-substituted phenyl)-5-[(4-substituted piperazin-l-yl)acetamido]-benzoxazoles | Standard bacterial and fungal strains, drug-resistant isolates | Broad spectrum, MIC 32-1024 μg/ml | nih.gov |
| Acetamide derivatives of 2-mercaptobenzothiazole | Various bacterial strains | Moderate to good antibacterial activity | nih.gov |
| N-substituted benzimidazole derivatives | Bacillus thuringiensis, Candida albicans, Escherichia coli | Potent to moderate activity | nih.gov |
It is important to note that while these studies highlight the antimicrobial potential of the acetamide functional group found in this compound, the specific contribution of the 2-methylbenzonitrile moiety to the antimicrobial profile requires more direct investigation.
The precise mechanisms by which derivatives of this compound exert their antimicrobial effects are not fully elucidated but are believed to involve multiple pathways. Molecular docking studies of acetamide derivatives of 2-mercaptobenzothiazole have suggested that their antibacterial action may stem from the inhibition of essential bacterial enzymes. nih.gov For instance, one of the most active compounds, 2i, was predicted to bind to the same hydrophobic pockets as the known antibiotic levofloxacin (B1675101) in bacterial kinases and DNA gyrases. nih.gov DNA gyrase is a crucial enzyme for bacterial DNA replication, and its inhibition leads to bacterial cell death.
Furthermore, some of these derivatives have demonstrated the ability to inhibit biofilm formation, which is a critical virulence factor for many pathogenic bacteria. nih.gov The disruption of biofilms can render bacteria more susceptible to antibiotics and the host immune system. The acetamide group itself is known to be a versatile pharmacophore that can participate in various biological interactions.
Anti-inflammatory and Analgesic Properties
The search for novel anti-inflammatory and analgesic agents has led to the exploration of various chemical scaffolds, including those related to this compound. The pyrrole (B145914) heterocycle, for example, is a component of several nonsteroidal anti-inflammatory drugs (NSAIDs) and has been incorporated into new compounds with potential analgesic and anti-inflammatory effects. pensoft.net
A study on 5-acetamido-2-hydroxy benzoic acid derivatives, which are structurally similar to derivatives of this compound, demonstrated significant anti-nociceptive activity. nih.govmdpi.com In a writhing test induced by acetic acid, one of the derivatives, PS3, at doses of 20 and 50 mg/kg, reduced painful activity by 74% and 75%, respectively, when compared to the control group. nih.gov These derivatives were designed with the aim of increasing selectivity for cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov
The table below presents the analgesic activity of a 5-acetamido-2-hydroxy benzoic acid derivative:
| Compound | Dose (mg/kg) | Reduction in Painful Activity (%) | Reference |
| PS3 | 20 | 74 | nih.gov |
| PS3 | 50 | 75 | nih.gov |
While these findings are promising, further research is needed to specifically evaluate the anti-inflammatory and analgesic potential of derivatives of this compound and to elucidate their mechanisms of action, which are likely to involve the modulation of inflammatory mediators.
Other Pharmacological Activities (e.g., Glycine (B1666218) Transporter 1 inhibition, CCR3 antagonism, T-type Ca²⁺ channel inhibition, adenosine receptor antagonism)
Beyond antimicrobial and anti-inflammatory effects, derivatives of this compound have been investigated for a range of other pharmacological activities, highlighting the versatility of this chemical scaffold.
Glycine Transporter 1 (GlyT1) Inhibition: The benzonitrile moiety is present in some compounds designed as inhibitors of GlyT1, a transporter protein involved in regulating glycine levels in the brain. The inhibition of GlyT1 is a therapeutic strategy for neurological and psychiatric disorders.
CCR3 Antagonism: The chemokine receptor CCR3 is a target for inflammatory conditions such as asthma. While direct derivatives of this compound as CCR3 antagonists are not extensively documented, the broader class of small-molecule CCR3 antagonists includes a variety of chemical structures.
T-type Ca²⁺ Channel Inhibition: T-type calcium channels are implicated in various physiological and pathological processes, including epilepsy and pain. The endogenous cannabinoid anandamide (B1667382) has been shown to directly inhibit T-type calcium channels. nih.govnih.gov While specific derivatives of this compound have not been highlighted as T-type calcium channel inhibitors, the acetamide functionality is present in some known calcium channel blockers.
Adenosine Receptor Antagonism: The adenosine A2A receptor is another important target in the central nervous system. Quinazolinone derivatives containing a methyl-benzonitrile group have been investigated as DPP-4 inhibitors, and some adenosine receptor antagonists also feature related structural motifs. nih.gov
Pharmacokinetic Studies of Promising Derivatives
The therapeutic potential of any new chemical entity is highly dependent on its pharmacokinetic properties, including its metabolic stability.
In Vivo Pharmacokinetic Profiles (e.g., Half-life, Bioavailability)
Bicalutamide (B1683754) is administered as a racemate, a mixture of two enantiomers: (R)-bicalutamide and (S)-bicalutamide. The antiandrogenic activity resides almost exclusively in the (R)-enantiomer. nih.gov The pharmacokinetic profiles of these enantiomers differ significantly.
(R)-Bicalutamide is characterized by slow absorption and a long plasma elimination half-life of approximately one week. This long half-life leads to a tenfold accumulation in plasma during daily administration. nih.gov In contrast, (S)-bicalutamide is absorbed and cleared from the plasma much more rapidly. Consequently, at steady-state, the plasma concentrations of the active (R)-enantiomer are about 100 times higher than those of the (S)-enantiomer. nih.gov
The bioavailability of bicalutamide following oral administration is considered good, although the absolute bioavailability has not been determined. drugbank.com The absorption of bicalutamide is not significantly affected by the presence of food. nih.gov Metabolism is the primary route of clearance for bicalutamide. The inactive (S)-enantiomer is mainly metabolized by glucuronidation, while the active (R)-enantiomer is predominantly oxidized to an inactive metabolite, which is then followed by glucuronidation. drugbank.com Cytochrome P450 3A4 (CYP3A4) is the primary enzyme responsible for the metabolism of (S)-bicalutamide and is also likely involved in the metabolism of (R)-bicalutamide. nih.gov
There is evidence of slower elimination of (R)-bicalutamide in individuals with severe hepatic impairment, which can lead to a 76% increase in its half-life. fda.gov However, mild to moderate hepatic impairment does not appear to significantly affect its pharmacokinetics. nih.gov
Interactive Table: Pharmacokinetic Parameters of Bicalutamide Enantiomers
| Parameter | (R)-Bicalutamide | (S)-Bicalutamide |
| Activity | Active Antiandrogen | Little to no activity |
| Absorption | Slow and saturable | Rapid |
| Elimination Half-life | ~ 1 week | Rapidly cleared |
| Plasma Accumulation | ~ 10-fold with daily dosing | Minimal |
| Steady-State Concentration | ~100-fold higher than (S)-enantiomer | Low |
| Primary Metabolism | Oxidation (likely CYP3A4) followed by glucuronidation | Glucuronidation (CYP3A4) |
Drug Design and Development Implications
The development of bicalutamide and subsequent research into its analogues highlight key principles of modern drug design and lead optimization.
The design of novel antiandrogens based on the this compound scaffold has been driven by the need to overcome resistance to existing therapies. researchgate.net Prostate cancer can develop mutations in the androgen receptor (AR), which can switch antiandrogens like bicalutamide from antagonists to agonists, thereby promoting tumor growth. researchgate.netelifesciences.org
Rational drug design strategies to combat this resistance include:
Structure-Based Design: Utilizing the crystal structure of the androgen receptor's ligand-binding domain to design molecules that can effectively antagonize both the wild-type and mutated forms of the receptor. nih.gov
Bulky Group Strategy: Introducing bulky substituents to the core structure to create steric hindrance that prevents the receptor from adopting an active conformation, even in the presence of mutations. researchgate.net
Conjugate Strategy: Tethering the antiandrogen molecule to other chemical moieties to create bifunctional molecules. nih.govnih.gov For instance, linking the antiandrogen to a molecule that recruits other proteins to the androgen receptor can effectively block its function. nih.gov
One study detailed the rational design of a doxorubicin-formaldehyde conjugate attached to a nonsteroidal antiandrogen, cyanonilutamide, for tumor-specific delivery. nih.gov This approach aimed to combine the targeting ability of the antiandrogen with the cytotoxic effects of doxorubicin.
Once a promising lead compound is identified, it undergoes extensive optimization to improve its pharmacological properties for clinical development. Research on bicalutamide analogues demonstrates this process.
For example, studies on deshydroxy bicalutamide derivatives, which lack the central hydroxyl group, have shown enhanced antiproliferative activity compared to bicalutamide in certain prostate cancer cell lines. core.ac.uk The most active of these novel compounds demonstrated a significant improvement in potency, being over 40-fold more effective than bicalutamide in one cell line. core.ac.uk
The optimization process often involves synthesizing a series of analogues with systematic modifications to the chemical structure. nih.govnih.gov These modifications can include:
Alterations to the linking group: In bicalutamide, a sulfonyl group connects the two aromatic rings. Analogues with sulfide (B99878) and sulfoxide (B87167) linkers have been synthesized and evaluated, with some sulfide analogues showing enhanced anticancer activity. nih.gov
Introduction of different functional groups: The creation of O-acetylated and double-branched analogues of bicalutamide has led to compounds with improved potency. core.ac.uknih.gov
Molecular modeling and computational studies are often employed in parallel with synthetic efforts to predict how structural changes will affect the compound's interaction with its target protein, thereby guiding the optimization process. nih.govresearchgate.net The goal is to identify a clinical candidate with an optimal balance of potency, selectivity, pharmacokinetic properties, and a favorable safety profile.
Analytical Method Development and Quality Control
Chromatographic Techniques for Analysis and Purification
Chromatography is the cornerstone of analytical procedures for 4-Acetamido-2-methylbenzonitrile. The principle of separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase allows for its effective analysis and purification.
High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of this compound and quantifying its content in a sample. A novel gradient reverse-phase liquid chromatographic (RP-HPLC) method can be developed to separate the main compound from its process-related impurities and degradation products ekb.eg. The development of such a method is crucial as impurities formed during synthesis can diminish the quality of the final product ekb.eg.
A typical HPLC method would utilize a C18 column, which is a common stationary phase for reverse-phase chromatography. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with a range of polarities. Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where this compound exhibits strong absorbance. The area of the chromatographic peak corresponding to the compound is proportional to its concentration, allowing for precise quantification.
| Parameter | Condition |
|---|---|
| Instrument | HPLC with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) | %B 0 | 20 20 | 80 25 | 80 26 | 20 30 | 20 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
During the synthesis of this compound, various organic solvents may be used. These solvents, which have no therapeutic value, are classified as organic volatile impurities (OVIs) or residual solvents and must be controlled to ensure product quality and safety scispace.comthermofisher.com. Gas Chromatography (GC), particularly with a headspace autosampler, is the preferred technique for the analysis of these volatile impurities scispace.comijpsonline.com.
In headspace GC (HS-GC), a sample of this compound is dissolved in a suitable high-boiling solvent (like dimethyl sulfoxide) in a sealed vial and heated thermofisher.com. This causes the volatile impurities to partition into the gas phase (the "headspace") above the sample. A portion of this gas is then automatically injected into the GC system for analysis ijpsonline.com. This technique minimizes the introduction of non-volatile matrix components onto the GC column, leading to a more robust and reliable analysis ijpsonline.com. A flame ionization detector (FID) is commonly used for its sensitivity to a wide range of organic compounds scispace.comresearchgate.net. Due to the variety of solvents that might be used in a synthesis, methods are often developed to detect multiple potential impurities simultaneously researchgate.netresearchgate.net.
| Parameter | Condition |
|---|---|
| Instrument | GC with Headspace Autosampler and FID |
| Column | HP-Innowax Polyethylene Glycol (30 m x 0.25 mm x 0.25 µm) scispace.com |
| Carrier Gas | Nitrogen or Helium |
| Oven Temperature Program | Initial 50°C for 5 min, ramp to 220°C at 10°C/min, hold for 5 min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Headspace Oven Temp | 80 °C scispace.com |
| Potential Impurities | Toluene (B28343), Acetonitrile, Ethyl acetate (B1210297), Dichloromethane, Heptane |
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of a chemical reaction in real-time itwreagents.comlibretexts.org. It is a rapid, simple, and inexpensive method to qualitatively assess the consumption of starting materials and the formation of products rsc.orgresearchgate.net. In the synthesis of this compound, TLC can be used to determine the optimal reaction time and to check for reaction completion before proceeding with workup and purification itwreagents.comlibretexts.org.
To monitor a reaction, small aliquots of the reaction mixture are taken at various time intervals and spotted onto a TLC plate researchgate.net. Typically, three lanes are used: one for the starting material, one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture libretexts.orgrochester.edu. The co-spot helps to definitively identify the starting material spot in the reaction mixture lane, especially if the product and reactant have similar retention factors (Rf values) rochester.edu. After eluting the plate with a suitable solvent system, the spots are visualized, often using a UV lamp. The reaction is considered complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane and a new spot, corresponding to the product (this compound), has appeared and its intensity is no longer increasing libretexts.org.
Following a chemical synthesis, the desired product, this compound, is often present in a crude mixture containing unreacted starting materials, byproducts, and other impurities. Preparative chromatography is a powerful technique used to isolate and purify the target compound from this complex mixture on a larger scale than analytical chromatography rssl.comnih.gov. The goal of preparative chromatography is to collect the fraction containing the pure compound of interest rssl.com.
The process begins with developing a separation method using analytical HPLC to achieve good resolution between the peak for this compound and any impurity peaks. This method is then scaled up for preparative HPLC. This involves using a larger column packed with the same stationary phase and increasing the mobile phase flow rate proportionally asianpubs.org. The aim is to inject the maximum possible amount of the crude sample while still achieving the necessary separation rssl.com. The eluent from the column is monitored by a detector, and fractions are collected as the desired compound peak emerges. These fractions are then combined, and the solvent is removed to yield the purified this compound nih.gov.
Validation of Analytical Methods
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose europa.eu. For the methods used to analyze this compound, validation ensures the reliability of test results. Key validation characteristics include specificity, accuracy, precision, linearity, range, and robustness.
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components europa.eu. Selectivity is a measure of how well the method can differentiate the analyte from other substances ut.ee. For an HPLC purity method, specificity is a critical validation parameter europa.eu.
To demonstrate the specificity of an HPLC method for this compound, several experiments are conducted:
Impurity Spiking: The main compound is spiked with known related substances and potential impurities. The chromatogram should show that all these compounds are well-resolved from the main this compound peak europa.eu.
Forced Degradation Studies: The compound is subjected to stress conditions such as acid, base, oxidation, heat, and light to intentionally produce degradation products europa.eu. The analytical method is then used to analyze these stressed samples. The method is considered "stability-indicating" if it can separate the intact compound from all the degradation products formed europa.eu. The peak purity of the main compound can also be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants.
A method is considered selective if its results are not significantly affected by other sample components ut.ee. If a method is 100% selective for a given analyte in a specific matrix, it is termed specific ut.ee.
| Stress Condition | Observation | Peak Purity | Conclusion |
|---|---|---|---|
| Acid Hydrolysis (0.1N HCl, 60°C, 4h) | ~15% degradation, major degradant peak at RRT 0.85 | Pass | Method is specific under acidic conditions |
| Base Hydrolysis (0.1N NaOH, 60°C, 2h) | ~20% degradation, major degradant peak at RRT 0.70 | Pass | Method is specific under basic conditions |
| Oxidative (3% H₂O₂, RT, 24h) | ~10% degradation, minor degradant peaks observed | Pass | Method is specific under oxidative conditions |
| Thermal (105°C, 48h) | <5% degradation | Pass | Compound is stable; method is specific |
| Photolytic (UV/Vis light, 7 days) | <2% degradation | Pass | Compound is stable; method is specific |
Linearity and Range
Linearity studies are performed to demonstrate that the analytical method's response is directly proportional to the concentration of the analyte within a specific range. This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis on the resulting data. The correlation coefficient (r²) is a key indicator of the linearity of the method.
Table 1: Hypothetical Linearity Data for this compound Analysis
| Concentration (µg/mL) | Instrument Response (e.g., Peak Area) |
|---|---|
| 1 | Data unavailable |
| 5 | Data unavailable |
| 10 | Data unavailable |
| 20 | Data unavailable |
| 50 | Data unavailable |
| 100 | Data unavailable |
| Correlation Coefficient (r²) | Data unavailable |
| Linear Range | Data unavailable |
No published studies were found that report the linearity and range for an analytical method for this compound.
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements of the same homogenous sample. Accuracy is often assessed by spike-recovery studies, where a known amount of the analyte is added to a sample matrix and the recovery is calculated. Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision).
Table 2: Hypothetical Accuracy and Precision Data for this compound Analysis
| Concentration (µg/mL) | Recovery (%) | RSD (%) - Repeatability | RSD (%) - Intermediate Precision |
|---|---|---|---|
| Low | Data unavailable | Data unavailable | Data unavailable |
| Medium | Data unavailable | Data unavailable | Data unavailable |
| High | Data unavailable | Data unavailable | Data unavailable |
Specific data on the accuracy and precision of analytical methods for this compound have not been reported in the scientific literature.
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy.
Table 3: Hypothetical LOD and LOQ for this compound
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | Data unavailable |
| Limit of Quantification (LOQ) | Data unavailable |
The limits of detection and quantification for this compound have not been established in published research.
Stability Studies and Degradation Product Analysis
Stability studies are essential to understand how the quality of a chemical compound varies with time under the influence of various environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish the degradation pathways of the compound.
Forced Degradation Studies
Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing. Typical stress conditions include acidic and basic hydrolysis, oxidation, photolysis, and thermal degradation. These studies help to develop and validate stability-indicating analytical methods.
Table 4: Hypothetical Summary of Forced Degradation Studies for this compound
| Stress Condition | Conditions | % Degradation |
|---|---|---|
| Acid Hydrolysis | e.g., 0.1 N HCl at 80°C for 24h | Data unavailable |
| Base Hydrolysis | e.g., 0.1 N NaOH at 80°C for 24h | Data unavailable |
| Oxidative Degradation | e.g., 3% H₂O₂ at RT for 24h | Data unavailable |
| Thermal Degradation | e.g., 105°C for 48h | Data unavailable |
| Photolytic Degradation | e.g., UV light exposure | Data unavailable |
No data from forced degradation studies of this compound is available in the literature.
Identification of Degradation Products
Following forced degradation, any significant degradation products are typically isolated and their structures are elucidated using techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy.
There is no published information on the identification of degradation products of this compound.
Proposing Degradation Pathways
Based on the identified degradation products, a degradation pathway can be proposed, illustrating the chemical transformations the compound undergoes under various stress conditions. This information is crucial for understanding the compound's intrinsic stability and for the development of stable formulations.
As no degradation products have been identified, a degradation pathway for this compound cannot be proposed at this time.
Future Research Directions and Applications
Exploration of Novel Synthetic Methodologies
The efficient and sustainable synthesis of 4-Acetamido-2-methylbenzonitrile is a cornerstone for its future utility. While classical methods for the synthesis of benzonitriles, such as the Sandmeyer reaction, have been well-established, future research is geared towards developing more environmentally benign and efficient protocols.
One promising avenue is the advancement of palladium-catalyzed cyanation reactions. These methods have seen significant development, offering a versatile tool for the introduction of the nitrile group onto aryl halides. rsc.org Future work could focus on optimizing these catalytic systems for substrates like N-(3-methylphenyl)acetamide, the precursor to this compound, to enhance yield, reduce catalyst loading, and employ milder reaction conditions.
Furthermore, "green" synthetic routes are gaining prominence. The use of ionic liquids as recyclable reaction media and catalysts presents an attractive alternative to traditional volatile organic solvents. researchgate.netrsc.orgrsc.org Research into a one-pot synthesis of this compound, potentially starting from a more readily available precursor and utilizing green chemistry principles, would be a significant step forward. This could involve, for instance, the direct ammoxidation of a corresponding methyl-substituted acetophenone (B1666503) derivative, a process that has shown success for other benzonitriles. medcraveonline.com
A hypothetical, yet plausible, synthetic route could involve the acetylation of 4-amino-2-methylbenzonitrile (B189046). This precursor itself can be synthesized through various established methods. The subsequent acetylation would then yield the target molecule. The exploration and optimization of such multi-step syntheses, focusing on atom economy and waste reduction, will be crucial.
Advanced Characterization Techniques
A thorough understanding of the physicochemical properties of this compound is fundamental to its application. While basic characterization data is available, future research will necessitate the use of advanced analytical techniques to build a comprehensive profile of the compound.
High-resolution nuclear magnetic resonance (NMR) spectroscopy, including 2D techniques like COSY and HSQC, will be instrumental in unambiguously assigning all proton and carbon signals, providing a detailed map of its molecular structure. X-ray crystallography would offer the definitive solid-state structure, revealing crucial information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which can significantly influence its physical properties and biological activity.
The identification and characterization of potential impurities arising from its synthesis are also of paramount importance, particularly for pharmaceutical applications. researchgate.netjfda-online.com Advanced chromatographic techniques, such as HPLC coupled with mass spectrometry (LC-MS), are essential for detecting, isolating, and identifying even trace amounts of by-products or degradation products. researchgate.net
| Property | Value | Reference |
|---|---|---|
| CAS Number | 321162-59-8 | rsc.org |
| Molecular Formula | C10H10N2O | rsc.org |
| Molecular Weight | 174.20 g/mol | rsc.org |
| Melting Point | 161-164 °C | rsc.org |
Deepening Structure-Function Understanding
The interplay between the molecular structure of this compound and its functional properties is a key area for future investigation. The presence and positioning of the acetamido, methyl, and nitrile groups are expected to dictate its electronic and steric properties, and in turn, its reactivity and potential biological interactions.
Structure-activity relationship (SAR) studies, a cornerstone of drug discovery, will be essential to understand how modifications to the this compound scaffold affect its biological activity. nih.gov By synthesizing and testing a library of derivatives with variations in the substituent groups, researchers can build a comprehensive understanding of the pharmacophore – the essential features required for biological activity.
Targeted Drug Discovery and Development
The benzonitrile (B105546) moiety is a recognized pharmacophore present in numerous approved drugs, valued for its ability to engage in various biological interactions. googleapis.com The unique substitution pattern of this compound makes it a promising starting point for the design of novel therapeutic agents.
A particularly exciting avenue is its potential as a scaffold for the development of dual A2A/A2B adenosine (B11128) receptor antagonists. Research has shown that a methylbenzonitrile core is beneficial for potent inhibitory activity at these receptors, which are significant targets in cancer immunotherapy. banglajol.info The acetamido group in the 4-position could be further modified to optimize binding affinity and pharmacokinetic properties.
Moreover, this compound can serve as a crucial intermediate in the synthesis of more complex pharmaceutical agents. justia.comjustia.comgoogle.com Its functional groups offer handles for a variety of chemical transformations, allowing for its incorporation into larger, more intricate molecular architectures designed to interact with specific biological targets. Molecular docking studies can be employed to predict the binding affinity and mode of interaction of this compound derivatives with various protein targets, guiding the design of more potent and selective drug candidates. banglajol.inforesearchgate.netnih.gov
Materials Science Applications of Benzonitrile Derivatives
The unique electronic and structural properties of benzonitrile derivatives also make them attractive candidates for applications in materials science. The strong dipole moment of the nitrile group is a key feature in the design of liquid crystals. nih.govresearchgate.nettandfonline.comresearchgate.netacs.org The rod-like shape of many benzonitrile-containing molecules allows them to self-assemble into ordered phases, a prerequisite for liquid crystalline behavior. Future research could explore the synthesis of liquid crystalline materials incorporating the this compound core, with the potential for novel electro-optical properties.
In the realm of organic electronics, benzonitrile derivatives are being investigated for their use in organic light-emitting diodes (OLEDs). They can function as components of host materials for phosphorescent emitters or as part of thermally activated delayed fluorescence (TADF) materials. rsc.orgyork.ac.uk The electronic properties of the this compound scaffold could be tuned through synthetic modifications to optimize its performance in such devices.
Furthermore, the nitrile group can be polymerized to form conductive polymers. mdpi.comdtic.milgoogle.com The development of polymers derived from this compound or its derivatives could lead to new materials with interesting electronic and mechanical properties, potentially finding applications in flexible electronics and sensors.
Q & A
Basic: What are the established synthetic routes for 4-Acetamido-2-methylbenzonitrile, and how are intermediates characterized?
Methodological Answer:
The compound is typically synthesized via alkylation or acylation reactions. For example, a bromoacetyl intermediate (e.g., 4-(2-bromoacetyl)benzonitrile) can react with amines or thiols under controlled conditions . Characterization of intermediates involves:
- NMR spectroscopy : To confirm substitution patterns (e.g., δ 8.15–8.17 ppm for aromatic protons in derivatives) .
- Mass spectrometry (MS) : To verify molecular ions (e.g., m/z 277 [M+1] for related analogs) .
- Elemental analysis : To validate purity (>97% by GC/HPLC) .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Key for identifying aromatic protons (δ 7–8 ppm) and methyl/acetamido groups (δ 2.0–2.5 ppm) .
- FT-IR : Detects nitrile (C≡N, ~2220 cm⁻¹) and amide (N–H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) functional groups .
- High-resolution MS (HRMS) : Validates the molecular formula (C10H10N2O, exact mass 174.0793) .
Advanced: How can reaction conditions be optimized to improve the yield of this compound derivatives?
Methodological Answer:
Optimization parameters include:
- Temperature : Lower temperatures (0–25°C) reduce side reactions during acylation .
- Catalysts : Use of base catalysts (e.g., K2CO3) enhances nucleophilic substitution efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates high-purity products (>98%) .
Advanced: What biological or pharmacological applications have been explored for this compound derivatives?
Methodological Answer:
- Medicinal chemistry : Derivatives are screened as enzyme inhibitors (e.g., kinase or protease targets) via in vitro assays .
- Structure-activity relationship (SAR) : Substituent variations (e.g., thiadiazole rings) modulate bioactivity; IC50 values are determined using dose-response curves .
- In silico modeling : Molecular docking predicts binding affinities to target proteins (e.g., using AutoDock Vina) .
Advanced: How should researchers address contradictions in reported purity or analytical data for this compound?
Methodological Answer:
- Cross-validation : Use orthogonal methods (e.g., HPLC + GC) to confirm purity when suppliers provide limited data .
- Batch testing : Compare multiple synthesis batches to identify variability in impurity profiles .
- Third-party analysis : Engage accredited labs for independent validation (e.g., elemental analysis, NMR) .
Basic: What are the recommended storage and handling protocols for this compound?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent oxidation/hydrolysis .
- Handling : Use desiccants (silica gel) to avoid moisture absorption, which degrades nitrile groups .
- Safety : Conduct reactions in fume hoods due to potential cyanide release under extreme conditions .
Advanced: How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Kinetic studies : Monitor reaction progress via TLC/GC-MS to identify rate-determining steps .
- Isotopic labeling : Use deuterated analogs (e.g., CD3CN) to trace proton transfer pathways .
- DFT calculations : Model transition states to predict regioselectivity in Pd-catalyzed couplings .
Advanced: How does the electronic nature of substituents influence the reactivity of this compound?
Methodological Answer:
- Hammett analysis : Correlate σ values of substituents (e.g., –NO2, –OCH3) with reaction rates in nucleophilic substitutions .
- Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects .
- X-ray crystallography : Resolve crystal structures to identify steric/electronic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


